

# Pranazepide (CAS Number: 150408-73-4): A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | Pranazepide |           |
| Cat. No.:            | B1678045    | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

**Pranazepide**, also known as FK-480, is a potent and selective, non-peptide antagonist of the cholecystokinin A (CCK-A) receptor. Developed as a potential therapeutic agent for digestive disorders, particularly pancreatitis, its mechanism of action involves the competitive inhibition of the physiological effects mediated by cholecystokinin (CCK) at the CCK-A receptor. This document provides a comprehensive technical overview of **Pranazepide**, including its pharmacological properties, underlying signaling pathways, experimental protocols for its evaluation, and a summary of its synthesis.

## Introduction

**Pranazepide** (CAS: 150408-73-4) is a tricyclic 1,4-benzodiazepine derivative that has been investigated for its therapeutic potential in gastrointestinal disorders.[1] Its primary pharmacological action is the selective antagonism of the cholecystokinin A (CCK-A) receptor, a G-protein coupled receptor predominantly found in peripheral tissues such as the pancreas, gallbladder, and gastrointestinal smooth muscle.[2] By blocking the action of CCK, a key regulator of pancreatic enzyme secretion and gallbladder contraction, **Pranazepide** was explored for the management of conditions like chronic pancreatitis.[1][3]

## **Mechanism of Action: CCK-A Receptor Antagonism**



**Pranazepide** exerts its effects by competitively binding to the CCK-A receptor, thereby preventing the binding of its endogenous ligand, cholecystokinin. This blockade inhibits the downstream signaling cascade typically initiated by CCK-A receptor activation.

## **Cholecystokinin A Receptor Signaling Pathway**

The CCK-A receptor is a Gq-protein coupled receptor. Upon activation by CCK, the Gq alpha subunit activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). The increased intracellular Ca2+ and DAG together activate protein kinase C (PKC), which then phosphorylates various downstream targets, ultimately leading to the physiological response, such as pancreatic enzyme secretion. **Pranazepide**, by blocking the initial receptor activation, prevents this entire cascade.



Click to download full resolution via product page

**Figure 1: Pranazepide**'s Inhibition of the CCK-A Receptor Signaling Pathway.

# **In Vitro Pharmacology**

The in vitro activity of **Pranazepide** has been characterized primarily through radioligand binding assays to determine its affinity and selectivity for CCK receptor subtypes.

## **Quantitative Data: Binding Affinity**



| Compo<br>und                 | Recepto<br>r | Assay<br>Type              | Radiolig<br>and              | Tissue<br>Source           | IC50<br>(nM)          | Ki (nM)               | Selectiv<br>ity<br>(CCK-<br>B/CCK-<br>A) |
|------------------------------|--------------|----------------------------|------------------------------|----------------------------|-----------------------|-----------------------|------------------------------------------|
| Pranazep<br>ide (FK-<br>480) | CCK-A        | Competiti<br>ve<br>Binding | [ <sup>125</sup> I]CCK<br>-8 | Rat Pancreati c Membran es | Data not<br>available | Data not<br>available | >1000-<br>fold                           |
| Pranazep<br>ide (FK-<br>480) | CCK-B        | Competiti<br>ve<br>Binding | [ <sup>125</sup> I]CCK<br>-8 | Data not<br>available      | Data not<br>available | Data not<br>available |                                          |

Note: Specific IC50 and Ki values were not found in the reviewed literature, however, the high selectivity for the CCK-A receptor is consistently reported.

## **Experimental Protocol: Radioligand Binding Assay**

A competitive radioligand binding assay is a standard method to determine the affinity of a compound for a receptor.[4]





Click to download full resolution via product page

Figure 2: Workflow for a Radioligand Binding Assay to Determine Pranazepide's Affinity.

Methodology:



- Membrane Preparation: Pancreatic tissue from rats is homogenized and centrifuged to isolate the cell membrane fraction containing the CCK-A receptors.
- Incubation: A constant concentration of the radioligand, [1251]CCK-8, is incubated with the membrane preparation in the presence of varying concentrations of **Pranazepide**.
- Separation: The reaction is terminated, and the bound radioligand is separated from the free radioligand by rapid filtration through a glass fiber filter.
- Quantification: The radioactivity retained on the filter, representing the amount of bound radioligand, is measured using a gamma counter.
- Data Analysis: The concentration of **Pranazepide** that inhibits 50% of the specific binding of [125]CCK-8 (IC50) is determined by non-linear regression analysis. The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation.

## In Vivo Pharmacology

The in vivo efficacy of **Pranazepide** has been evaluated in animal models of pancreatic function and pancreatitis.

**Quantitative Data: In Vivo Efficacy** 



| Species | Model                   | Agonist                               | Pranazepid<br>e (FK-480)<br>Dose        | Effect                                                                               | ID50              |
|---------|-------------------------|---------------------------------------|-----------------------------------------|--------------------------------------------------------------------------------------|-------------------|
| Rat     | Pancreatic<br>Secretion | ССК-8 (0.06<br>µg/kg/h, IV)           | 0.0016-1.0<br>mg/kg/h,<br>Intraduodenal | Dose- dependent inhibition of pancreatic juice volume and amylase output             | 0.025<br>mg/kg/h  |
| Rat     | Pancreatic<br>Secretion | Intraduodenal<br>Casein (400<br>mg/h) | 0.2 mg/kg/h,<br>Intraduodenal           | Significant<br>suppression<br>of pancreatic<br>juice volume<br>and amylase<br>output | Not<br>Applicable |
| Mouse   | Gastric<br>Emptying     | CCK-8                                 | Dose not specified                      | Inhibition of CCK-8-induced delay in gastric emptying                                | Not<br>Applicable |

# **Experimental Protocol: Cerulein-Induced Pancreatitis Model**

Cerulein, a CCK analogue, is commonly used to induce acute pancreatitis in rodents, providing a model to test the therapeutic efficacy of CCK antagonists like **Pranazepide**.





Click to download full resolution via product page

Figure 3: Experimental Workflow for the Cerulein-Induced Pancreatitis Model.

#### Methodology:

Animal Dosing: Experimental animals (typically rats or mice) are administered Pranazepide
or a vehicle control at various doses prior to the induction of pancreatitis.



- Induction of Pancreatitis: Acute pancreatitis is induced by intraperitoneal or intravenous injections of a supramaximal dose of cerulein (e.g., 50 µg/kg in mice, administered hourly for several hours).
- Sample Collection: At a predetermined time point after cerulein administration, animals are euthanized, and blood and pancreatic tissue are collected.
- Biochemical Analysis: Serum levels of pancreatic enzymes, such as amylase and lipase, are measured as indicators of pancreatic injury.
- Histological Evaluation: Pancreatic tissue is fixed, sectioned, and stained (e.g., with hematoxylin and eosin) to assess the severity of edema, inflammatory cell infiltration, and acinar cell necrosis.

## **Pharmacokinetics**

Detailed pharmacokinetic data for **Pranazepide** in common preclinical species is limited in the publicly available literature. However, general pharmacokinetic parameters for benzodiazepine-class compounds have been studied in various species.

**Summary of Pharmacokinetic Parameters** 

| Species | Administrat<br>ion Route | Bioavailabil<br>ity (%) | Half-life (t½)        | Clearance<br>(Cl)     | Volume of<br>Distribution<br>(Vd) |
|---------|--------------------------|-------------------------|-----------------------|-----------------------|-----------------------------------|
| Rat     | Oral / IV                | Data not<br>available   | Data not<br>available | Data not<br>available | Data not<br>available             |
| Dog     | Oral / IV                | Data not<br>available   | Data not<br>available | Data not<br>available | Data not<br>available             |
| Monkey  | Oral / IV                | Data not<br>available   | Data not<br>available | Data not<br>available | Data not<br>available             |

Note: Specific quantitative pharmacokinetic parameters for **Pranazepide** are not available in the reviewed literature. The table is presented as a template for such data.



## **Synthesis**

The synthesis of **Pranazepide** (FK-480) is based on the construction of a tricyclic 1,4-benzodiazepine core, followed by acylation with indole-2-carboxylic acid.

## **Synthetic Scheme Overview**



Click to download full resolution via product page

Figure 4: Generalized Synthetic Pathway for Pranazepide.

Key Synthetic Steps: The synthesis involves the initial preparation of the key intermediate, the (3S)-amino-1,4-benzodiazepine derivative. The absolute stereochemistry of this precursor is crucial for the biological activity and has been confirmed by X-ray crystallography. The final step is the coupling of this amino-benzodiazepine with indole-2-carboxylic acid to form the amide bond, yielding **Pranazepide**.

## Conclusion

**Pranazepide** is a well-characterized, potent, and selective CCK-A receptor antagonist. Its ability to block CCK-mediated physiological processes, particularly pancreatic secretion, has been demonstrated in both in vitro and in vivo models. While its clinical development was discontinued, **Pranazepide** remains a valuable pharmacological tool for researchers investigating the roles of the CCK system in gastrointestinal physiology and pathophysiology. Further disclosure of its detailed pharmacokinetic profile and a broader range of in vivo efficacy studies would be beneficial for a complete understanding of its properties.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



## References

- 1. Studies on a novel, potent and orally effective cholecystokinin A antagonist, FK-480. Synthesis and structure-activity relationships of FK-480 and related compounds PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CCK receptor antagonists PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Different inhibitory effects of the newly developed CCK receptor antagonists FK480 and KSG-504 on pancreatic exocrine and endocrine secretion in the isolated perfused rat pancreas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. giffordbioscience.com [giffordbioscience.com]
- To cite this document: BenchChem. [Pranazepide (CAS Number: 150408-73-4): A Technical Whitepaper]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1678045#pranazepide-cas-number-150408-73-4]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com